![molecular formula C11H17NO B13496291 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene](/img/structure/B13496291.png)
5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene can be synthesized from 4-azatricyclo[4.3.1.1,3,8]undecan-5-one through a modified procedure . The synthesis involves the interaction of 4-azatricyclo[4.3.1.1,3,8]undecan-5-one with methoxycarbonylhydrazine in refluxing ethanol, leading to the formation of triazolone . This compound can then undergo various methylation reactions to yield different derivatives .
Industrial Production Methods
The industrial production of this compound involves a simplified technological process that reduces production costs by using readily available reagents and carrying out reactions without solvents . This method is efficient and cost-effective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Methoxycarbonylhydrazine: Used in the synthesis of triazolone from this compound.
Methyl Iodide and Dimethyl Sulfate: Used for methylation reactions to obtain different derivatives.
Major Products Formed
Triazolone: Formed from the reaction with methoxycarbonylhydrazine.
N-Substituted Compounds: Formed from methylation reactions.
Aplicaciones Científicas De Investigación
5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene involves its interaction with various molecular targets and pathways. The compound’s high lipophilicity, due to the adamantane fragment, enhances its biological activity . It acts as an ambiphilic agent with both soft and hard nucleophilic centers, allowing it to participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Azahomoadamantane Series: Includes compounds with similar structures and biological activities.
Triazolone Derivatives: Compounds derived from the reaction of 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene with methoxycarbonylhydrazine.
Uniqueness
This compound is unique due to its specific structure and the presence of the adamantane fragment, which enhances its biological activity and lipophilicity . This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
5-methoxy-4-azatricyclo[4.3.1.13,8]undec-4-ene |
InChI |
InChI=1S/C11H17NO/c1-13-11-9-3-7-2-8(4-9)6-10(5-7)12-11/h7-10H,2-6H2,1H3 |
Clave InChI |
DBMXMUPFZFEQGQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2CC3CC(C2)CC1C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


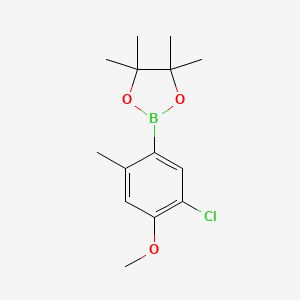
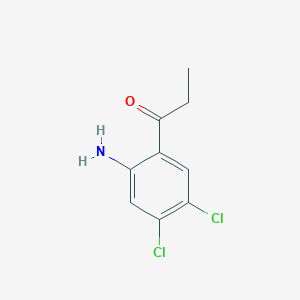
amino}-4-phenylbutanoic acid](/img/structure/B13496234.png)
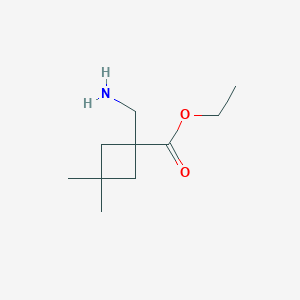
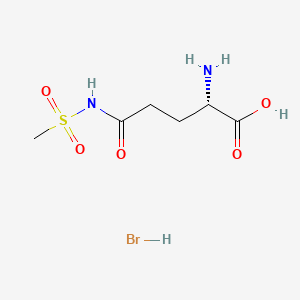
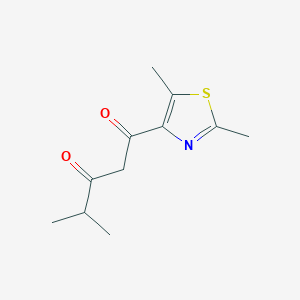
![tert-butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13496270.png)

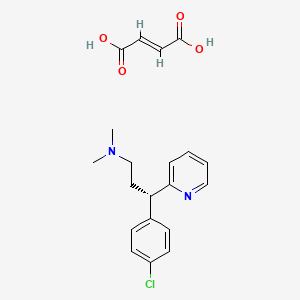
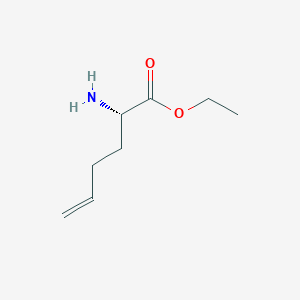
![(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13496287.png)

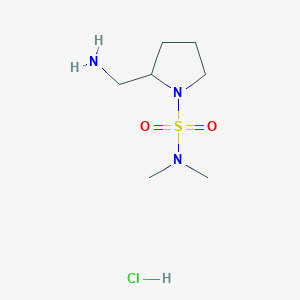
![tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers](/img/structure/B13496297.png)
